Home > Products > Screening Compounds P117802 > 6-Bromo-3-chloro-4-methoxy (1H)indazole
6-Bromo-3-chloro-4-methoxy (1H)indazole - 885523-17-1

6-Bromo-3-chloro-4-methoxy (1H)indazole

Catalog Number: EVT-3429777
CAS Number: 885523-17-1
Molecular Formula: C8H6BrClN2O
Molecular Weight: 261.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-[7-(N-acetyl-4-methoxybenzenesulfonamido)-3-chloro-2H-indazol-2-yl]propionate

Compound Description: This compound is a substituted indazole derivative containing a chlorine atom at the 3-position of the indazole ring. The crystal structure of this compound has been reported, revealing a near-perpendicular orientation between the indazole system and the 4-methoxybenzenesulfonyl group.

4-Fluoro-1H-indazole, 4-Chloro-1H-indazole, 4-Bromo-1H-indazole, 4-Methyl-1H-indazole, 4-Amino-1H-indazole, 4-Hydroxy-1H-indazole

Compound Description: This series of six 1H-indazole derivatives was theoretically evaluated for their potential as corrosion inhibitors using Density Functional Theory (DFT) calculations. Global reactivity parameters, including EHOMO, ELUMO, HOMO-LUMO energy gap (ΔE), chemical hardness, softness, electronegativity, proton affinity, electrophilicity, and nucleophilicity were calculated and analyzed to assess their corrosion inhibition properties.

Overview

6-Bromo-3-chloro-4-methoxy (1H)indazole is a synthetic compound classified under the indazole derivatives, which are heterocyclic compounds containing a five-membered ring structure with two nitrogen atoms. This particular compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and inflammatory conditions.

Source

The compound has been referenced in chemical databases such as BenchChem and ChemicalBook, where it is cataloged under the CAS number 885523-17-1. It is synthesized through various chemical methods that involve halogenation and functionalization of indazole derivatives .

Classification

6-Bromo-3-chloro-4-methoxy (1H)indazole falls within the category of halogenated indazoles, which are recognized for their diverse biological activities. The presence of bromine and chlorine atoms in its structure enhances its reactivity and potential for biological interactions, making it a subject of interest in pharmaceutical research .

Synthesis Analysis

Methods

The synthesis of 6-Bromo-3-chloro-4-methoxy (1H)indazole typically involves several steps:

  1. Bromination and Chlorination: The initial step often includes the bromination of indazole derivatives followed by chlorination to introduce the halogen substituents at specific positions on the indazole ring.
  2. Functionalization: The introduction of the methoxy group at the 4-position is achieved through methoxylation reactions, which can be facilitated by various reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Technical Details

A common synthetic route may involve:

  • Reacting 3-chloro-4-methoxyindazole with bromine under controlled temperature conditions to ensure selective substitution.
  • Utilizing solvents such as dichloromethane or acetonitrile to enhance reaction efficiency and yield .
Molecular Structure Analysis

Structure

The molecular formula of 6-Bromo-3-chloro-4-methoxy (1H)indazole is C8H6BrClN2OC_8H_6BrClN_2O, with a molecular weight of approximately 261.50 g/mol. The structure features:

  • A five-membered indazole ring.
  • Bromine at position 6.
  • Chlorine at position 3.
  • A methoxy group (-OCH₃) at position 4.

Data

Key structural data includes:

  • Density: 1.8g cm31.8\,\text{g cm}^3
  • Boiling Point: 393.7°C393.7\,°C at 760 mmHg
  • Flash Point: 191.9°C191.9\,°C

This structural configuration contributes to its unique chemical properties and reactivity profiles .

Chemical Reactions Analysis

Reactions

6-Bromo-3-chloro-4-methoxy (1H)indazole can participate in several types of chemical reactions:

  1. Nucleophilic Substitution Reactions: The halogen atoms can be replaced by nucleophiles, leading to various substituted derivatives.
  2. Oxidation and Reduction: The compound can undergo oxidation to form more complex structures or reduction to remove halogen substituents.
  3. Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of larger molecular frameworks .

Technical Details

Common reagents for these reactions include:

  • Sodium hydroxide for nucleophilic substitutions.
  • Potassium permanganate for oxidation processes.
  • Lithium aluminum hydride for reduction reactions.

These reactions allow for the synthesis of a variety of functionalized indazole derivatives that can be further explored for biological activity .

Mechanism of Action

Process

The mechanism of action for 6-Bromo-3-chloro-4-methoxy (1H)indazole primarily involves its interaction with biological targets such as enzymes and receptors involved in cellular signaling pathways.

Data

The compound has been shown to inhibit proangiogenic cytokines like tumor necrosis factor-alpha and vascular endothelial growth factor, which are crucial in cancer progression and inflammation. By reducing the viability of cancer cells and modulating angiogenesis, it demonstrates potential therapeutic effects against various malignancies .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 6-Bromo-3-chloro-4-methoxy (1H)indazole include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Chemical properties include:

Relevant analyses indicate that these properties make it suitable for further functionalization and application in drug development .

Applications

6-Bromo-3-chloro-4-methoxy (1H)indazole has several scientific applications:

  1. Pharmaceutical Research: Used as a precursor in the synthesis of novel indazole derivatives with potential anticancer and anti-inflammatory activities.
  2. Biochemical Studies: Employed in studies investigating cell signaling pathways related to cancer progression and angiogenesis.
  3. Medicinal Chemistry: Its derivatives are explored for developing new therapeutic agents targeting diseases associated with abnormal cell growth and inflammation .
Introduction to Indazole Derivatives in Medicinal Chemistry

Indazole derivatives represent a privileged scaffold in modern medicinal chemistry, characterized by a bicyclic structure comprising a fused benzene ring and pyrazole ring. This heterocyclic system exhibits distinct tautomeric forms (1H-indazole and 2H-indazole), with the 1H-tautomer being thermodynamically predominant in solid, liquid, and gaseous phases due to its benzenoid stability [2] [4]. The structural versatility of the indazole nucleus enables extensive functionalization at various positions, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. Among these derivatives, halogenated and methoxylated indazoles have emerged as particularly valuable pharmacophores due to their enhanced biological activity profiles and improved drug-like properties. The incorporation of halogen atoms (bromine, chlorine, iodine) and methoxy groups significantly influences electronic distribution, lipophilicity, and molecular recognition properties, making these derivatives indispensable in rational drug design [5].

Structural Significance of Halogenated and Methoxylated Indazoles in Drug Design

The strategic introduction of halogen atoms at specific positions of the indazole nucleus profoundly impacts biological activity through multiple mechanisms. Halogens serve as isosteric replacements for hydrogen atoms while offering distinct electronic and steric properties. Bromine and chlorine atoms, with their significant van der Waals radii (1.85Å and 1.75Å, respectively), effectively fill hydrophobic pockets in target proteins, enhancing binding affinity through hydrophobic interactions and halogen bonding [5]. The electron-withdrawing nature of these halogens also modulates the electron density of the aromatic system, influencing π-π stacking interactions and the acidity/basicity of adjacent functional groups. For example, in nitric oxide synthase (NOS) inhibitors, the presence of electron-withdrawing substituents at the C3, C6, and C7 positions significantly enhances inhibitory potency against specific isoforms [5].

Methoxylation introduces complementary effects to halogenation. The methoxy group (-OCH₃) acts as both a hydrogen bond acceptor and a moderate electron-donating group through resonance effects. This dual character allows methoxylated indazoles to participate in specific molecular interactions with biological targets while modulating the compound's overall electronic distribution and metabolic stability . Positional isomerism of methoxy substitution dramatically influences biological activity, as evidenced by the superior activity of 7-methoxy-1H-indazole (7-MI) compared to other alkoxy-substituted derivatives against NOS isoforms [5]. The combination of halogen and methoxy substituents at strategic positions creates synergistic effects that enhance target selectivity and optimize ADMET properties. For instance, in 6-Bromo-3-chloro-4-methoxy-1H-indazole, the bromine at C6 provides substantial hydrophobic bulk, chlorine at C3 offers electronic modulation, and the methoxy group at C4 contributes both steric and electronic effects, creating a multifunctional pharmacophore with diverse interaction capabilities .

Table 1: Influence of Substituent Position and Identity on Indazole Properties

Substituent PositionElectronic EffectSteric ContributionBiological Impact
C3-Halogen (Cl, Br)Strong σ-withdrawalModerate bulkEnhanced enzyme inhibition (e.g., NOS)
C4-MethoxyResonance donationModerate bulkImproved solubility and H-bond acceptance
C6-Halogen (Br, Cl)Moderate σ-withdrawalSignificant bulkIncreased hydrophobic interactions and binding affinity
C7-Nitro/MethoxyStrong σ-withdrawal / Resonance donationMinimalDramatic activity modulation against NOS isoforms

Historical Evolution of Indazole-Based Pharmacophores

The journey of indazole derivatives in medicinal chemistry spans several decades, evolving from simple anti-inflammatory agents to sophisticated targeted therapies. The historical progression began with first-generation indazole drugs such as bendazac (non-steroidal anti-inflammatory drug, NSAID) and benzydamine, which featured minimal substitution patterns [4]. These early compounds demonstrated the intrinsic pharmacological potential of the indazole core but lacked target specificity. The discovery that 7-nitroindazole (7-NI) and 3-bromo-7-nitro-1H-indazole (NIBr) acted as potent neuronal nitric oxide synthase (NOS-I) inhibitors marked a significant advancement, highlighting the importance of strategic halogenation and nitration for biological activity [5]. This breakthrough catalyzed extensive structure-activity relationship (SAR) studies throughout the 1990s and early 2000s, establishing fundamental principles for indazole-based drug design.

The development of tyrosine kinase inhibitors containing the indazole nucleus represented a paradigm shift in targeted cancer therapy. Pazopanib (Votrient®), approved by the FDA in 2009 for renal cell carcinoma, features a 1H-indazole-3-amine core with strategically positioned halogen and methyl substituents [2] [4]. This was followed by axitinib, another kinase inhibitor incorporating the indazole pharmacophore. The contemporary era has witnessed the emergence of poly(ADP-ribose) polymerase (PARP) inhibitors such as niraparib, which contains a fluorinated indazole core and is approved for ovarian cancer treatment [2] [4]. The evolution continues with investigational agents in clinical development, including brilanestrant (selective estrogen receptor degrader) and nemiralisib (PI3Kδ inhibitor), both featuring sophisticated substitution patterns with halogens and other functional groups at C3, C4, and C6 positions [2]. This historical trajectory demonstrates a clear trend toward increasingly complex substitution patterns, with multi-halogenated methoxylated derivatives representing the current frontier in indazole-based drug discovery.

Table 2: Evolution of Key Indazole-Based Pharmacophores in Medicinal Chemistry

GenerationRepresentative CompoundsKey Structural FeaturesTherapeutic Application
First (1970s-1990s)Bendazac, BenzydamineMinimal substitution, no halogensAnti-inflammatory, Analgesic
Second (1990s-2000s)7-Nitroindazole, GranisetronC7-NO₂, C3-substitutionNOS inhibition, Antiemetic
Third (2000s-2010s)Pazopanib, Axitinib, NiraparibC3-Halogen/amine, C4/C6-substitutionTyrosine kinase inhibition, PARP inhibition
Fourth (2010s-Present)Brilanestrant, Nemiralisib, 6-Bromo-3-chloro-4-methoxy-1H-indazoleMulti-halogenated, methoxylated C3/C4/C6Targeted cancer therapy, Kinase modulation

Research Gaps in C3/C6-Substituted Indazole Derivatives

Despite significant advances in indazole chemistry and pharmacology, several critical research gaps persist regarding C3/C6-substituted derivatives such as 6-Bromo-3-chloro-4-methoxy-1H-indazole. A primary limitation concerns the regioselective synthesis of polysubstituted indazoles. Current synthetic methodologies often produce mixtures of N1 and N2 alkylated isomers, with N1 isomers typically predominating due to thermodynamic stability [3]. While recent advances in transition metal-catalyzed approaches, such as rhodium(III)-catalyzed C-H bond addition, have improved regiocontrol for N-aryl-2H-indazoles, these methods exhibit limitations with aliphatic aldehydes and demonstrate variable yields (45-81% for model substrates) [8]. The development of universally applicable methods for achieving high regioselectivity in C3/C6-halogenated, C4-methoxylated indazoles remains an unmet need.

The structure-activity relationships (SAR) of C3/C6 dihalogenated indazoles with additional methoxy substituents are insufficiently mapped. While individual substitutions at C3 (halogen) and C6 (halogen) are reasonably well-characterized, the synergistic effects of concurrent C3 halogenation, C4 methoxylation, and C6 halogenation remain poorly understood [5] . This gap is particularly evident in the context of non-cancer molecular targets, as most research has focused on kinase inhibition and DNA repair mechanisms. Exploration of these compounds against other target families, including G-protein-coupled receptors (GPCRs), ion channels, and various enzymatic systems, represents a significant opportunity for expanding the therapeutic applications of C3/C6-substituted indazoles.

Another critical research gap involves the metabolic fate and pharmacokinetic optimization of polysubstituted indazoles. While halogenation generally enhances metabolic stability by blocking sites of oxidative metabolism, the introduction of methoxy groups may create new metabolic vulnerabilities through O-demethylation pathways . Systematic studies comparing the metabolic stability, membrane permeability, and oral bioavailability of structurally similar indazoles varying only in halogen position (C3 vs. C6) or methoxy substitution (C4 vs. C5 vs. C7) are notably lacking. Addressing these knowledge gaps would facilitate the rational design of next-generation indazole derivatives with optimized pharmaceutical properties. The current absence of comprehensive physicochemical databases for halogenated methoxylated indazoles hinders computational modeling efforts and predictive SAR development, representing another significant research opportunity in this chemical space.

Properties

CAS Number

885523-17-1

Product Name

6-Bromo-3-chloro-4-methoxy (1H)indazole

IUPAC Name

6-bromo-3-chloro-4-methoxy-2H-indazole

Molecular Formula

C8H6BrClN2O

Molecular Weight

261.5 g/mol

InChI

InChI=1S/C8H6BrClN2O/c1-13-6-3-4(9)2-5-7(6)8(10)12-11-5/h2-3H,1H3,(H,11,12)

InChI Key

ZCCFLSPSQPTTPV-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=NNC(=C12)Cl)Br

Canonical SMILES

COC1=CC(=CC2=NNC(=C12)Cl)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.